molecular formula C9H4ClF7O2S B1621356 4-(Heptafluoropropylsulfonyl)chlorobenzene CAS No. 65538-06-9

4-(Heptafluoropropylsulfonyl)chlorobenzene

Cat. No. B1621356
CAS RN: 65538-06-9
M. Wt: 344.63 g/mol
InChI Key: ROBJMAPJQZNKML-UHFFFAOYSA-N
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Description

4-(Heptafluoropropylsulfonyl)chlorobenzene is a chemical compound with the molecular formula C9H4ClF7O2S and a molecular weight of 344.63 g/mol . It is primarily used for research purposes.


Molecular Structure Analysis

The molecular structure of 4-(Heptafluoropropylsulfonyl)chlorobenzene consists of 9 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 7 fluorine atoms, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Proton Exchange Membranes in Fuel Cells

Research by Matsumoto et al. (2009) involves the development of sulfonated poly(ether sulfone)s for fuel cell applications, highlighting the importance of such compounds in creating efficient proton exchange membranes. The study emphasizes the phase-separated structures that enable effective proton conduction, a principle that could be relevant to derivatives like 4-(Heptafluoropropylsulfonyl)chlorobenzene in enhancing fuel cell performance (Matsumoto, Higashihara, & Ueda, 2009).

Advanced Oxidation Processes

Li et al. (2018) describe the use of Fe(III)-doped g-C3N4 in activating peroxymonosulfate for the selective degradation of phenolic compounds. This research demonstrates the potential of specific chemical structures in mediating advanced oxidation processes, which might be applicable to the functionalities present in 4-(Heptafluoropropylsulfonyl)chlorobenzene, especially in environmental remediation efforts (Li, Shan, & Pan, 2018).

Synthesis of Polysulfates and Polysulfonates

Gao et al. (2017) discuss the synthesis of polysulfates and polysulfonates using a sulfur(VI) fluoride exchange reaction catalyzed by bifluoride salts. The research highlights the importance of such reactions in creating materials with exceptional mechanical properties, indicating the potential utility of 4-(Heptafluoropropylsulfonyl)chlorobenzene in synthesizing advanced polymeric materials (Gao et al., 2017).

Analytical Method Development

Nuhu et al. (2011) utilize functionalized polysulfone membranes for the extraction of chlorinated hydrocarbons from water, showcasing the application of such materials in environmental analysis and monitoring. This suggests that compounds like 4-(Heptafluoropropylsulfonyl)chlorobenzene could play a role in developing new analytical methods for detecting environmental pollutants (Nuhu, Basheer, Abu-Thabit, Alhooshani, & Al-Arfaj, 2011).

Mechanism of Action

The mechanism of action for chlorobenzenes involves a two-step process characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Future Directions

Chlorobenzenes pollution in soil and groundwater is a severe problem that has received increasing attention . Future research in this field may focus on unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies .

properties

IUPAC Name

1-chloro-4-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF7O2S/c10-5-1-3-6(4-2-5)20(18,19)9(16,17)7(11,12)8(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBJMAPJQZNKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366278
Record name 1-chloro-4-[(1,1,2,2,3,3,3-heptafluoropropane)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Heptafluoropropylsulfonyl)chlorobenzene

CAS RN

65538-06-9
Record name 1-chloro-4-[(1,1,2,2,3,3,3-heptafluoropropane)sulfonyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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